An In-Depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone: A Specialized Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone: A Specialized Building Block in Medicinal Chemistry
For Immediate Release
This technical guide offers a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of increasing interest to researchers, scientists, and professionals in drug development. While public domain data on this specific isomer remains selective, this document synthesizes available information to provide a foundational understanding of its properties, potential applications, and the critical role of its constituent functional groups in modern medicinal chemistry.
Core Compound Identification and Properties
CAS Number: 237761-81-8[1][2][3][4]
Molecular Formula: C₉H₆F₄O[1][2][3][4]
Molecular Weight: 206.14 g/mol [1][4][5]
Synonyms: 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone[1][2]
This compound belongs to the family of substituted acetophenones, which are pivotal structural motifs in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents.
Physicochemical Data Summary
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 85.1 ± 21.5 °C | [2] |
| LogP | 2.76 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
The Scientific Rationale: Strategic Importance of Fluorine and Trifluoromethyl Groups
The strategic placement of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. Understanding the individual and synergistic effects of these moieties is key to appreciating the value of 3'-Fluoro-4'-(trifluoromethyl)acetophenone as a synthetic building block.
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The Trifluoromethyl Group (CF₃): The CF₃ group is a powerful modulator of a molecule's properties. Due to the high electronegativity of fluorine atoms, the CF₃ group is strongly electron-withdrawing. This can significantly alter the acidity or basicity of nearby functional groups, influencing how a drug molecule interacts with its biological target. Furthermore, the CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved pharmacokinetic profiles, such as a longer half-life in the body.
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The Fluorine Atom: A single fluorine atom, while also electronegative, offers a more subtle modulation of a molecule's properties compared to the CF₃ group. It can alter the electronic distribution within the aromatic ring, influencing binding interactions with target proteins. Like the CF₃ group, it can also block metabolic pathways, enhancing the drug's stability and bioavailability. The relatively small size of the fluorine atom allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's overall shape, while still conferring beneficial electronic and metabolic properties.
The combination of a fluorine atom at the 3'-position and a trifluoromethyl group at the 4'-position on the acetophenone core creates a unique electronic environment. This specific substitution pattern can be leveraged by medicinal chemists to fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.
Caption: Logical relationships of the functional groups in 3'-Fluoro-4'-(trifluoromethyl)acetophenone and their effects on molecular properties relevant to drug design.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS 237761-81-8) are not widely available in the public domain, general synthetic strategies for related trifluoromethyl acetophenones often involve multi-step sequences.
One common approach for a related isomer, 3'-(trifluoromethyl)acetophenone, involves a diazotization reaction of the corresponding aniline, followed by a coupling reaction and subsequent hydrolysis. It is plausible that a similar pathway, starting from 3-fluoro-4-(trifluoromethyl)aniline, could be employed for the synthesis of the title compound.
Hypothetical Synthetic Workflow:
Caption: A plausible, generalized workflow for the synthesis of fluorinated trifluoromethyl acetophenones, based on established chemical reactions.
The ketone functional group of 3'-Fluoro-4'-(trifluoromethyl)acetophenone is a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as:
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Reductions: To form the corresponding alcohol.
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Condensations: With aldehydes or other ketones to form larger, more complex structures.
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Aminations: To introduce nitrogen-containing functional groups.
This reactivity makes it a valuable intermediate for building the core structures of diverse and complex drug candidates.
Applications in Drug Discovery and Development
While specific examples of marketed drugs derived from 3'-Fluoro-4'-(trifluoromethyl)acetophenone are not readily identifiable, its value lies in its role as a specialized building block in the discovery phase. Medicinal chemists utilize such intermediates to systematically explore the structure-activity relationships (SAR) of a series of potential drug candidates.
By incorporating this specific acetophenone derivative, researchers can probe how the unique electronic and steric properties of the 3'-fluoro-4'-trifluoromethylphenyl moiety affect a molecule's interaction with its biological target. This iterative process of synthesis and biological testing is fundamental to the development of new medicines.
Safety and Handling
As with all laboratory chemicals, 3'-Fluoro-4'-(trifluoromethyl)acetophenone should be handled with appropriate care in a well-ventilated area, using personal protective equipment.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
3'-Fluoro-4'-(trifluoromethyl)acetophenone represents a highly specialized and valuable building block for medicinal chemistry and drug discovery. The strategic combination of a fluorine atom and a trifluoromethyl group on an acetophenone scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed public information on this specific isomer is limited, the foundational principles of its design and reactivity underscore its potential in the ongoing search for novel and more effective therapeutics. Further research and publication involving this compound will undoubtedly provide deeper insights into its specific applications and synthetic utility.
References
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- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
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- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
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Capot Chemical. (n.d.). 237761-81-8 | 3'-Fluoro-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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Chemsrc. (2025). CAS#:237761-81-8 | 3'-Fluoro-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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